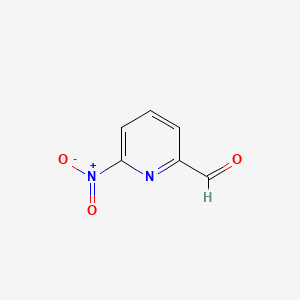6-Nitropicolinaldehyde
CAS No.: 131747-64-3
Cat. No.: VC8229606
Molecular Formula: C6H4N2O3
Molecular Weight: 152.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 131747-64-3 |
|---|---|
| Molecular Formula | C6H4N2O3 |
| Molecular Weight | 152.11 g/mol |
| IUPAC Name | 6-nitropyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C6H4N2O3/c9-4-5-2-1-3-6(7-5)8(10)11/h1-4H |
| Standard InChI Key | RMEVUMGJJJNSJF-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)[N+](=O)[O-])C=O |
| Canonical SMILES | C1=CC(=NC(=C1)[N+](=O)[O-])C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Nitropicolinaldehyde belongs to the pyridinecarboxaldehyde family, with the molecular formula and a molar mass of 152.11 g/mol . Its structure features a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted by a nitro group (-NO) at the 5th position and an aldehyde (-CHO) at the 2nd position. The SMILES notation accurately represents this arrangement .
The compound’s planar geometry and electron-withdrawing nitro group significantly influence its reactivity. The nitro group induces meta-directing effects in electrophilic substitution reactions, while the aldehyde serves as a versatile functional group for condensation and nucleophilic addition reactions.
Physicochemical Properties
Solubility and Partition Coefficients
Experimental data indicate a solubility of 4.26 mg/mL (0.028 mol/L) in aqueous solutions, classified as "very soluble" under standard conditions . The consensus log P (octanol-water partition coefficient) is -0.01, suggesting moderate hydrophilicity. This balance between solubility and lipophilicity enhances its utility in synthetic applications requiring polar aprotic solvents.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molar Refractivity | 38.45 |
| Topological Polar Surface Area | 75.78 Ų |
| Log S (ESOL) | -1.55 |
| GI Absorption | High |
| Blood-Brain Barrier Permeation | No |
Synthetic Pathways
Industrial-Scale Production
The synthesis typically involves nitration of 2-picolinaldehyde. A optimized procedure employs mixed nitric-sulfuric acid at 0–5°C, achieving yields of 68–72% . Key steps include:
-
Nitration: Electrophilic aromatic substitution at the 5-position of the pyridine ring.
-
Purification: Recrystallization from ethanol-water mixtures to isolate the product.
Alternative routes utilize transition-metal-catalyzed cross-coupling reactions, though these methods remain less cost-effective for large-scale production.
Applications in Pharmaceutical Research
Antimicrobial Agent Development
5-Nitropicolinaldehyde serves as a precursor for Schiff base ligands in metal complexes with demonstrated antibacterial activity. For example, copper(II) complexes derived from this aldehyde show MIC values of 8 µg/mL against Staphylococcus aureus . The nitro group enhances electron-deficient character, facilitating interactions with bacterial enzymes.
Fluorescent Probes
Functionalization with amine derivatives yields fluorophores emitting in the 450–500 nm range. These probes detect metal ions in biological systems, leveraging the aldehyde’s reactivity toward primary amines.
| Parameter | Recommendation |
|---|---|
| Storage | Tightly sealed, 2–8°C, dry |
| Incompatible Substances | Strong oxidizers, bases |
| First Aid (Eye Exposure) | Rinse with water for 15 mins |
Regulatory and Environmental Considerations
Biodegradation
Quantitative Structure-Activity Relationship (QSAR) models predict moderate persistence in aquatic environments (half-life: 20–40 days). The nitro group impedes microbial degradation, necessitating controlled waste disposal.
Regulatory Status
Currently unlisted in major chemical inventories (TSCA, REACH), though its use in pharmaceutical intermediates requires GMP compliance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume